molecular formula C5H7NS2 B054255 4,5-Dimethylthiazole-2-thiol CAS No. 118090-07-6

4,5-Dimethylthiazole-2-thiol

Cat. No. B054255
M. Wt: 145.3 g/mol
InChI Key: KKHBRTFQIYIHEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4,5-dimethylthiazole-2-thiol analogs involves multiple steps, including condensation, cyclization, and functional group transformations. For example, the synthesis of 2-Amino-5,5-dimethylthiazol-4(5H)-one demonstrates a pathway that could be adapted for the synthesis of 4,5-Dimethylthiazole-2-thiol, highlighting the importance of optimizing reaction conditions for hindered thiols (Josey, D., Shank, N., & Padgett, C., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to 4,5-Dimethylthiazole-2-thiol often features distinct packing patterns and hydrogen bonding networks, which can influence their reactivity and physical properties. The crystal structure of related dimethyl-substituted 4-thiazolidinones showcases a herringbone pattern, hinting at the potential structural characteristics of 4,5-Dimethylthiazole-2-thiol (Josey, D., Shank, N., & Padgett, C., 2019).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives often include nucleophilic substitutions and electrophilic additions, given their heteroaromatic nature. For instance, the preparation of nitrogen-bridged heterocycles from similar thiazole derivatives illustrates the versatility of thiazoles in forming complex heterocyclic structures (Kakehi, A., Ito, S., Mitani, M., & Kanaoka, M., 1994).

Scientific Research Applications

1. Inhibition of Acetylcholinesterase

  • Application Summary: A series of novel isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols (IT2Ts) were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously .
  • Methods of Application: The target IT2Ts were prepared through a short synthesis in moderate yield .
  • Results: The most potent inhibitors of this series 1b and 1c (IC 50 = 18.2 and 27.5 μM, respectively) outperformed rivastigmine and were comparable to galantamine, both clinically used AChE inhibitors . Furthermore, 1b displayed non-competitive inhibition patterns in kinetic studies .

2. Cell Viability Assessment

  • Application Summary: MTT (3- (4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) is used to assess cell viability as a function of redox potential .
  • Methods of Application: Actively respiring cells convert the water-soluble MTT to an insoluble purple formazan. The formazan is then solubilized, and its concentration determined by optical density .
  • Results: The results of this application are typically presented as a measure of cell viability, with the concentration of formazan serving as a proxy for the number of viable cells .

3. Tumor Cell Invasion Assay

  • Application Summary: Reconstituted basement membrane matrix (Matrigel) has been utilized for in vitro assay of tumor cell invasion .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve seeding cells onto the Matrigel and monitoring their ability to invade the matrix .
  • Results: The results of this application are typically presented as a measure of the invasive potential of the tumor cells .

4. Drug-Screening Assay

  • Application Summary: The tetrazolium dye, 3-(4,5-Dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by live but not dead cells, and this reaction is used as the end point in a rapid drug-screening assay .
  • Methods of Application: The specific methods of application are not detailed in the source, but typically involve treating cells with various drugs and then adding MTT to assess cell viability .
  • Results: The results of this application are typically presented as a measure of the cytotoxicity of the drugs being tested .

5. Alzheimer’s Disease Treatment

  • Application Summary: A series of novel isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols (IT2Ts) were designed as acetylcholinesterase (AChE) inhibitors capable of interacting with both the catalytic active site (CAS) and peripheral anionic site (PAS) of the enzyme simultaneously . This is particularly important in the treatment of Alzheimer’s disease.
  • Methods of Application: The target IT2Ts were prepared through a short synthesis in moderate yield .
  • Results: The most potent inhibitors of this series outperformed rivastigmine and were comparable to galantamine, both clinically used AChE inhibitors . Furthermore, one of the inhibitors displayed non-competitive inhibition patterns in kinetic studies .

Safety And Hazards

When handling 4,5-Dimethylthiazole-2-thiol, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended. All sources of ignition should be removed .

properties

IUPAC Name

4,5-dimethyl-3H-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHBRTFQIYIHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201722
Record name 4,5-Dimethylthiazole-2(3H)-thione
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Molecular Weight

145.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylthiazole-2-thiol

CAS RN

5351-51-9
Record name 4,5-Dimethyl-2(3H)-thiazolethione
Source CAS Common Chemistry
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Record name 4,5-Dimethylthiazole-2(3H)-thione
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Record name 5351-51-9
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Record name 4,5-Dimethylthiazole-2(3H)-thione
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Record name 4,5-dimethylthiazole-2(3H)-thione
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Record name 4,5-DIMETHYLTHIAZOLE-2(3H)-THIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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